Cas no 147974-35-4 (1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, (S)-)

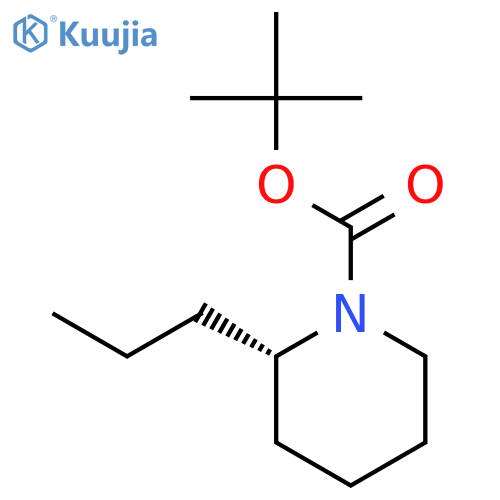

147974-35-4 structure

商品名:1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, (S)-

CAS番号:147974-35-4

MF:C13H25NO2

メガワット:227.343104124069

CID:4459331

1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, (S)- 化学的及び物理的性質

名前と識別子

-

- 1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, (S)-

- tert-butyl (2S)-2-propylpiperidine-1-carboxylate

-

- インチ: InChI=1S/C13H25NO2/c1-5-8-11-9-6-7-10-14(11)12(15)16-13(2,3)4/h11H,5-10H2,1-4H3

- InChIKey: BSJFWSMKEACQPT-UHFFFAOYSA-N

- ほほえんだ: CCCC1CCCCN1C(=O)OC(C)(C)C

1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, (S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-82127627-1.0g |

tert-butyl (2S)-2-propylpiperidine-1-carboxylate |

147974-35-4 | 95% | 1.0g |

$0.0 | 2023-01-14 |

1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, (S)- 関連文献

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844

147974-35-4 (1-Piperidinecarboxylic acid, 2-propyl-, 1,1-dimethylethyl ester, (S)-) 関連製品

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 503537-97-1(4-bromooct-1-ene)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量